molecular formula C27H24N2O3 B2515101 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide CAS No. 694485-61-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2515101
CAS No.: 694485-61-5
M. Wt: 424.5
InChI Key: AEIHZHDAQDEMKT-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C27H24N2O3 and its molecular weight is 424.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Carbazole derivatives have been investigated for their anticancer activities. For instance, studies on β-carboline, a compound structurally related to carbazoles, have shown promising results as potential antitumor agents. These compounds have been designed to inhibit the growth of cancer cells, such as HL-60 cells, by inducing apoptosis, suggesting that carbazole derivatives, including N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide, could have similar applications in cancer research and therapy (Yi-Fong Chen et al., 2015).

Alzheimer's Disease Treatment

Carbazole derivatives have also been explored for their potential in treating neurological disorders, such as Alzheimer's Disease (AD). Specifically, sulfonamido-derivatives of unsubstituted carbazoles have shown inhibitory activity against β-Secretase (BACE1), a key enzyme in the pathogenesis of AD. This suggests that N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide could be explored for its potential in AD treatment, given its structural similarity to these active compounds (S. Bertini et al., 2017).

Synthesis of Esters and Amides

The synthesis of esters and amides from hydroxy-substituted carboxylic acids has been facilitated using carbazole derivatives. This method, involving the activation of hydroxy-substituted acids without prior protection of the hydroxy groups, could be relevant to the chemical synthesis and pharmaceutical industries, potentially including applications for N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide in the synthesis of complex molecules (A. Katritzky et al., 2006).

Electropolymerizable Monomers

Carbazole derivatives have been utilized in the development of electropolymerizable monomers for the fabrication of polymer films. These films exhibit electrochromic and fluorescent properties, suggesting potential applications in optoelectronic devices. Given the carbazole core in N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide, it could also be considered for use in the development of novel polymeric materials with unique electronic or optical properties (S. Hsiao & Hui-min Wang, 2016).

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-21(18-29-25-14-6-4-12-23(25)24-13-5-7-15-26(24)29)17-28(19-22-11-8-16-32-22)27(31)20-9-2-1-3-10-20/h1-16,21,30H,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHZHDAQDEMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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